molecular formula C12H10N2O2S B12238369 2-[(Pyridin-2-ylmethyl)sulfanyl]pyridine-3-carboxylic acid

2-[(Pyridin-2-ylmethyl)sulfanyl]pyridine-3-carboxylic acid

Cat. No.: B12238369
M. Wt: 246.29 g/mol
InChI Key: GQDPNCISYDIVST-UHFFFAOYSA-N
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Description

2-{[(pyridin-2-yl)methyl]sulfanyl}pyridine-3-carboxylic acid is an organic compound that features a pyridine ring substituted with a sulfanyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(pyridin-2-yl)methyl]sulfanyl}pyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions . Another method involves the Diels–Alder reaction, where a key intermediate is formed and subsequently converted to the desired carboxylic acid by reaction with hydrogen at room temperature .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact. The Suzuki–Miyaura coupling is favored for its mild reaction conditions and functional group tolerance, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-{[(pyridin-2-yl)methyl]sulfanyl}pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and alkylating agents are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-{[(pyridin-2-yl)methyl]sulfanyl}pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(pyridin-2-yl)methyl]sulfanyl}pyridine-3-carboxylic acid involves its interaction with molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(pyridin-2-yl)methyl]sulfanyl}pyridine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H10N2O2S

Molecular Weight

246.29 g/mol

IUPAC Name

2-(pyridin-2-ylmethylsulfanyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H10N2O2S/c15-12(16)10-5-3-7-14-11(10)17-8-9-4-1-2-6-13-9/h1-7H,8H2,(H,15,16)

InChI Key

GQDPNCISYDIVST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CSC2=C(C=CC=N2)C(=O)O

Origin of Product

United States

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